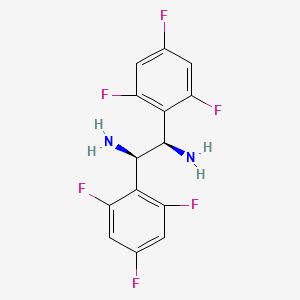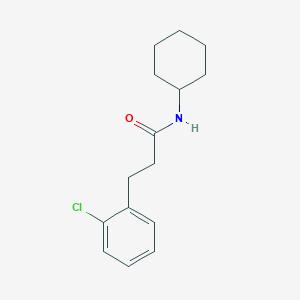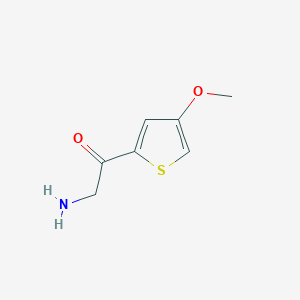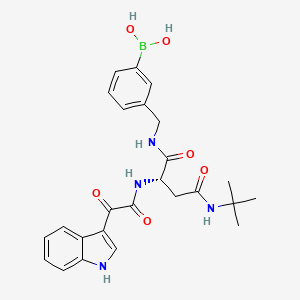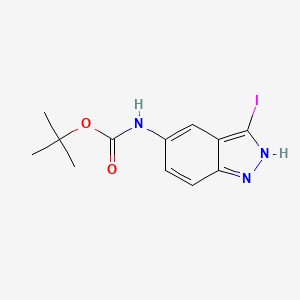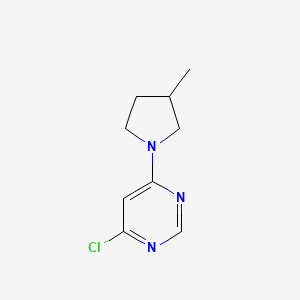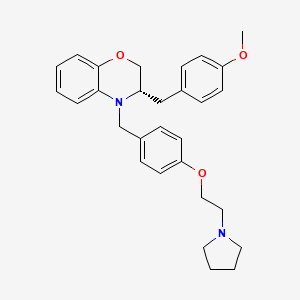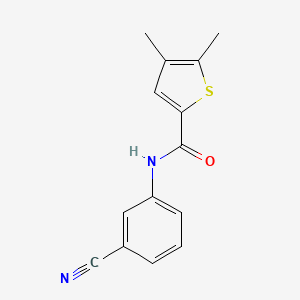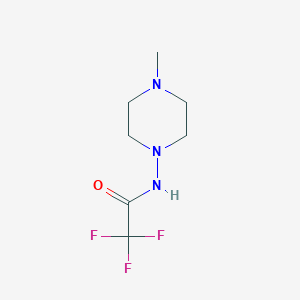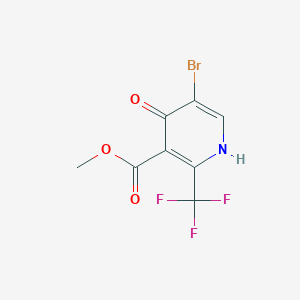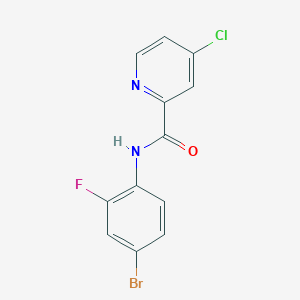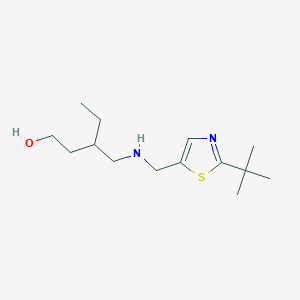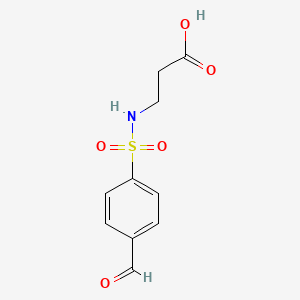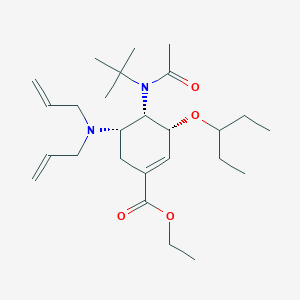
(3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclohexene ring with multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the functional groups, and final esterification. Common reagents and conditions used in these steps may include:
Cyclohexene formation: Diels-Alder reaction between a diene and a dienophile.
Functional group introduction: Use of protecting groups, selective amination, and acylation reactions.
Esterification: Reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclohexene ring to a cyclohexanone or cyclohexanol derivative.
Reduction: Hydrogenation of the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions at the amine or ester functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or alcohol, while reduction may yield a fully saturated cyclohexane derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate may be investigated for its potential as a drug candidate. Its structural features could interact with biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(butan-3-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4S,5S)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C26H44N2O4 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
ethyl (3R,4S,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23+,24-/m0/s1 |
Clé InChI |
IFQIYQMUGWXRFJ-VXNXHJTFSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
